molecular formula C18H29ClN2O3 B14437431 2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride CAS No. 77791-41-4

2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride

Katalognummer: B14437431
CAS-Nummer: 77791-41-4
Molekulargewicht: 356.9 g/mol
InChI-Schlüssel: CMQJRPYEXLPOLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, a mesityloxyethyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride typically involves the following steps:

    Formation of the mesityloxyethyl intermediate: This step involves the reaction of mesityl oxide with an appropriate reagent to form the mesityloxyethyl group.

    Attachment of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Formation of the acetamide moiety: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Mesityl oxide: A related compound with a similar mesityl group.

    2-[mesityl(phenyl)methoxy]-N,N-dimethylethanamine hydrochloride: Another compound with a mesityl group and similar structural features.

Uniqueness

2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride is unique due to the combination of its morpholine ring, mesityloxyethyl group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

77791-41-4

Molekularformel

C18H29ClN2O3

Molekulargewicht

356.9 g/mol

IUPAC-Name

N-methyl-2-morpholin-4-ium-4-yl-N-[2-(2,4,6-trimethylphenoxy)ethyl]acetamide;chloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-14-11-15(2)18(16(3)12-14)23-10-5-19(4)17(21)13-20-6-8-22-9-7-20;/h11-12H,5-10,13H2,1-4H3;1H

InChI-Schlüssel

CMQJRPYEXLPOLA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)OCCN(C)C(=O)C[NH+]2CCOCC2)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.